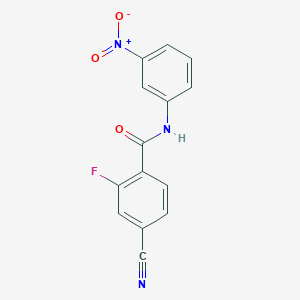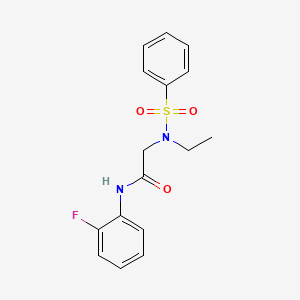
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide
説明
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide, also known as CFNB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide works by binding to specific proteins in cells, such as ion channels and enzymes, and modifying their activity. For example, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been shown to bind to the voltage-gated sodium channel Nav1.7 and inhibit its activity, leading to a reduction in pain perception. 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has also been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair and cell survival.
Biochemical and Physiological Effects:
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects, depending on the specific proteins it targets. In cancer cells, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell growth and proliferation. In neurons, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been shown to modulate ion channel activity, leading to changes in membrane potential and neurotransmitter release. In animal models, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been shown to reduce pain perception and inflammation.
実験室実験の利点と制限
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for specific proteins, its ability to penetrate cell membranes, and its relatively low toxicity. However, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide also has some limitations, such as its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several potential future directions for research on 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide. One area of interest is the development of new drugs based on 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide, either by modifying its structure or by using it as a starting point for drug discovery. Another area of interest is the further characterization of 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide's mechanism of action and its effects on specific proteins and pathways. Finally, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide could be used as a tool to study the function of ion channels and enzymes in cells, which could lead to new insights into disease mechanisms and potential therapeutic targets.
In conclusion, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide could lead to new insights into disease mechanisms and potential therapeutic targets.
科学的研究の応用
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell division. In neuroscience, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been studied for its potential as a tool to study the function of ion channels in neurons. In drug discovery, 4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
4-cyano-2-fluoro-N-(3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O3/c15-13-6-9(8-16)4-5-12(13)14(19)17-10-2-1-3-11(7-10)18(20)21/h1-7H,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJJUUJDTHOGEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=C(C=C2)C#N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,4-diethoxy-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4386933.png)




![2-[(2-bromo-4,5-dimethoxybenzyl)amino]-2-methyl-1-propanol](/img/structure/B4386962.png)
![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4386984.png)
![3-[(2-chloro-4,5-diethoxybenzyl)amino]-1-propanol hydrochloride](/img/structure/B4387002.png)
![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4387004.png)

![4-ethoxy-N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387028.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4387035.png)
![4-[2-nitro-4-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4387042.png)
![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-4-chlorobenzenesulfonamide](/img/structure/B4387045.png)